molecular formula C44H36N6O3 B1147150 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy CAS No. 1793997-59-7

2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy

Cat. No. B1147150
M. Wt: 700.835
InChI Key: SXMRVYRVVJUQQY-HFZYOTCMSA-N
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Description

2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy, also known as 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy, is a useful research compound. Its molecular formula is C44H36N6O3 and its molecular weight is 700.835. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy' involves several steps starting from commercially available starting materials.

Starting Materials
2-ethoxybenzoic acid, 4,7-dichloro-1,10-phenanthroline, 2-iodoaniline, 2-(trityl)tetrazole, 4-bromo-1,1'-biphenyl, potassium carbonate, copper(I) iodide, triethylamine, N,N-dimethylformamide, acetonitrile, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-ethoxy-1H-benzimidazole-4-carboxylic acid, Reaction: 2-ethoxybenzoic acid is reacted with 4,7-dichloro-1,10-phenanthroline in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide and acetonitrile solvents to yield 2-ethoxy-1H-benzimidazole-4-carboxylic acid., Step 2: Synthesis of 2-iodo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid, Reaction: 2-ethoxy-1H-benzimidazole-4-carboxylic acid is reacted with 2-iodoaniline and 2-(trityl)tetrazole in the presence of triethylamine in N,N-dimethylformamide solvent to yield 2-iodo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid., Step 3: Synthesis of 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy, Reaction: 2-iodo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid is reacted with 4-bromo-1,1'-biphenyl in the presence of palladium catalyst and triethylamine in N,N-dimethylformamide solvent to yield 2-ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy.

properties

CAS RN

1793997-59-7

Product Name

2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy

Molecular Formula

C44H36N6O3

Molecular Weight

700.835

IUPAC Name

methyl 2-ethoxy-1-[[2,3,5,6-tetradeuterio-4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3/i26D,27D,28D,29D

InChI Key

SXMRVYRVVJUQQY-HFZYOTCMSA-N

SMILES

CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC

synonyms

2-Ethoxy-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4

Origin of Product

United States

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